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molecular formula C8H8ClNO3 B1586440 1-(2-Chloroethoxy)-4-nitrobenzene CAS No. 3383-72-0

1-(2-Chloroethoxy)-4-nitrobenzene

Cat. No. B1586440
M. Wt: 201.61 g/mol
InChI Key: OBCFOPGCTNULTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691855B2

Procedure details

To the solution of 27.83 g (0.2 Mol) of 4-nitro-phenol (Fluka 73560) in 420 mL of acetone is added 55.28 g (0.4 Mol) of potassium carbonate, 143.42 g (1 Mol) of 1-bromo-2-chloro-ethane, 0.55 g (0.0033 Mol) of potassium iodide and 0.28 g (0.00087 Mol) of tetrabutyl-ammonium bromide (Fluka 86860). The resulting suspension is refluxed for 67 h. After removing the solvent under reduced pressure, the residue is taken up into ethyl acetate and washed with water. The combined organic layers are dried (Na2SO4), filtered and concentrated under reduced pressure. After trituration of the residue with ligroin, the crystals are filtered off to obtain 1-(2-chloro-ethoxy)-4-nitro-benzene.
Quantity
27.83 g
Type
reactant
Reaction Step One
Quantity
55.28 g
Type
reactant
Reaction Step One
Quantity
143.42 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
0.28 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][CH2:19][Cl:20].[I-].[K+]>CC(C)=O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:20][CH2:19][CH2:18][O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:1.2.3,5.6,8.9|

Inputs

Step One
Name
Quantity
27.83 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
55.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
143.42 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
0.55 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
420 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.28 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is refluxed for 67 h
Duration
67 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
After trituration of the residue with ligroin, the crystals are filtered off

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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